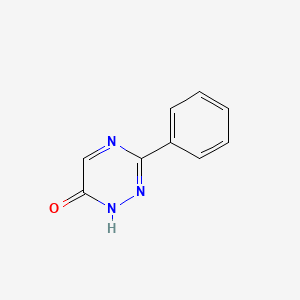

3-Phenyl-1,2,4-triazin-6(1H)-one

Description

3-Phenyl-1,2,4-triazin-6(1H)-one is a heterocyclic compound featuring a triazinone core substituted with a phenyl group at position 3. Its synthesis often involves cyclocondensation or oxidation pathways using imidoyl chlorides or hydrazine derivatives .

Properties

CAS No. |

84586-28-7 |

|---|---|

Molecular Formula |

C9H7N3O |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-phenyl-1H-1,2,4-triazin-6-one |

InChI |

InChI=1S/C9H7N3O/c13-8-6-10-9(12-11-8)7-4-2-1-3-5-7/h1-6H,(H,11,13) |

InChI Key |

BRUSQPQIYMAEMV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C=N2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Diphenyl-1,2,4-triazin-6(1H)-one

- Substituents : Phenyl groups at positions 3 and 5.

- Synthesis: Formed via air oxidation of 4,5-dihydro-3,5-diphenyl-1,2,4-triazin-6(1H)-one in ethanol .

- Key Findings: The additional phenyl group at position 5 enhances aromatic stacking but complicates synthesis due to oxidation requirements.

5-Hydroxy-3-Substituted-1,2,4-triazin-6(1H)-ones

- Substituents : Hydroxy group at position 5 and varied substituents (e.g., phenethyl, naphthyl) at position 3.

- Synthesis : Condensation of nitriles with hydrazine or thiosemicarbazide, followed by oxidation .

- Biological Activity: Potent D-amino acid oxidase (DAAO) inhibitors (IC50 values in nanomolar range). Compound 6b (3-phenethyl-5-hydroxy) demonstrated metabolic stability and oral bioavailability in mice, enhancing plasma D-serine levels .

- Structure-Activity Relationship (SAR) :

1-(Coumarin-7-yl)-4,5-Dihydro-1,2,4-triazin-6(1H)-ones

- Substituents: Coumarin moiety at position 1 and dihydrotriazinone core.

- Synthesis: Reaction of α-amino acid esters with triazinone precursors under low-temperature conditions .

- Biological Activity: Fluorogenic substrates for aminopeptidases, releasing 7-amino-4-methylcoumarin upon cleavage. Less efficient than Ala-MCA due to steric hindrance from the triazinone core .

Methylated Derivatives of 3-Phenyl-4,5-Dihydro-1,2,4-triazin-6(1H)-one

- Substituents : Methyl groups at positions 1 or 1,2.

- Synthesis : Base-catalyzed methylation of the parent compound .

- Key Findings: Methylation alters reactivity and solubility but retains the triazinone scaffold. Derivatives like 7 (1,2-dimethyl) and 8 (1-methyl) were synthesized with improved yields .

Anticancer Triazinone Derivatives

- Example : 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one (13a ).

- Substituents : Electron-rich phenyl and nitrobenzoyl groups.

- Biological Activity :

Data Table: Comparative Analysis

Research Findings and Contradictions

- DAAO vs. Anticancer Activity : While 5-hydroxy derivatives excel in enzyme inhibition, 3-phenyl derivatives show promise in anticancer applications, emphasizing substituent-driven selectivity.

- Fluorogenic Efficiency: Coumarin-triazinones are less effective than Ala-MCA due to steric constraints, highlighting the need for structural optimization .

- Synthetic Challenges : Oxidation steps for 3,5-diphenyl derivatives yield by-products, whereas methylation routes for 3-phenyl derivatives are more straightforward .

Preparation Methods

Synthesis via Cyclization of Semicarbazide with Benzil Derivatives

One of the well-established methods for preparing 3-phenyl-1,2,4-triazin-6(1H)-one involves the reaction of benzil with semicarbazide under reflux conditions in ethanol. This method leads to the formation of 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives, which are structurally related to the target compound.

Procedure : Benzil (0.5 mmol) is reacted with semicarbazide (1 mmol) in ethanol under reflux for approximately 30 hours. The reaction mixture is then subjected to vacuum evaporation to remove the solvent. The crude product is extracted with dichloromethane, washed with water, dried over magnesium sulfate, and purified by recrystallization from ethanol.

Characterization : The resulting triazinone exhibits characteristic IR absorption bands for amide C=O (~1645 cm⁻¹), N-H stretching (~3198 cm⁻¹), and C=N (~1635 cm⁻¹). Proton and carbon NMR confirm the structure, with signals consistent with the triazine ring and phenyl groups.

Yield and Purity : This method typically affords high yields of pure product after recrystallization, as confirmed by TLC and spectral data.

Hydroxymethylation and Subsequent Functionalization

Summary Table of Preparation Methods

| Method No. | Starting Materials | Reaction Conditions | Key Steps | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzil + Semicarbazide | Reflux in EtOH, 30 h | Cyclization | High | Well-established, pure product |

| 2 | Triazinone + Formaldehyde | Reflux in EtOH, 3-5 min | Hydroxymethylation | High | Enables further functionalization |

| 3 | Dihydro-triazinone + HCl gas in MeOH | 45-50 °C, 2-3 h, acid catalysis | Acid-catalyzed cyclization | ~99 | Mild, scalable, non-corrosive conditions |

| 4 | Amino-triazinone + Aromatic aldehyde | Methanol, <70 °C, 2 h | Condensation | Moderate | Versatile for substituted derivatives |

| 5 | Triazine precursor + 1,3-dicarbonyl compound | Reflux in glacial acetic acid, 8-12 h | Condensation and cyclization | 55-88 | Yields vary, suitable for diverse analogs |

Research Findings and Analytical Data Highlights

Spectroscopic Confirmation : Across methods, IR spectroscopy consistently shows characteristic amide C=O stretches near 1640-1660 cm⁻¹ and triazine ring C=N stretches around 1600-1650 cm⁻¹.

NMR Data : $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the presence of phenyl substituents and the triazine ring system, with chemical shifts corresponding to aromatic protons and carbons, as well as the keto and amide functionalities.

Purity Assessment : Thin-layer chromatography (TLC) and recrystallization are standard purification steps, ensuring high purity products suitable for further application.

Yields : Most methods report high yields (above 75%), with acid-catalyzed cyclization in methanol achieving near quantitative conversion.

Q & A

Q. What are the established synthetic methodologies for preparing 3-Phenyl-1,2,4-triazin-6(1H)-one and its derivatives?

- Methodological Answer : Cyclocondensation of amino acid imidates with hydrazines is a key route, achieving yields up to 75% when optimized with imidoyl chlorides (e.g., reflux in ethanol for 12 hours) . Alternative pathways include (4+2) annulations of 1,2- or 1,4-binucleophiles, as described in recent synthesis microreviews . For dihydro derivatives, base-catalyzed methylation (NaOH/CH₃I) selectively methylates the N1 position (85–90% yield) .

Q. How can researchers characterize the structural features of this compound derivatives?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR for substituent assignment (e.g., distinguishing N-methyl groups at δ 3.2–3.5 ppm) and IR spectroscopy for carbonyl stretching (1650–1700 cm⁻¹) . Mass spectrometry (ESI-MS) and elemental analysis validate molecular formulas, as demonstrated for anticancer derivatives like 13a (C₂₃H₁₇ClN₄O₂) . X-ray crystallography resolves steric effects of substituents, such as benzyl groups at C5 .

Q. What in vitro biological screening models are used to evaluate triazinone derivatives?

- Methodological Answer : The NCI-60 human tumor cell line panel at 10⁻⁵M is standard for anticancer screening. For example, compound 13a exhibited 70% growth inhibition in leukemia (K-562) and renal cancer (A498) cells . For enzyme inhibition, D-amino acid oxidase (DAAO) assays measure IC₅₀ values (e.g., 6b: 12 nM) using fluorometric detection of H₂O₂ .

Advanced Research Questions

Q. What reaction conditions optimize the yield of this compound derivatives via cyclocondensation?

- Methodological Answer : Optimized imidate synthesis (using thioamide intermediates in solid-phase reactions) improves cyclocondensation efficiency . For dihydro derivatives, phosphorus pentasulfide converts carbonyls to thiones (e.g., 6-thione derivatives in 80% yield), enabling further functionalization . Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) .

Q. How do electronic effects of substituents influence the anticancer activity of triazinone derivatives?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃) enhance π-stacking with DNA, as seen in compound 13a (IC₅₀ = 1.2 µM vs. MCF-7). Conversely, electron-withdrawing groups (e.g., -NO₂) improve solubility but reduce potency. Substituent positioning is critical: C3-phenyl groups show higher activity than C5 modifications . QSAR models correlate Hammett σ values with logP to predict activity .

Q. What strategies improve the metabolic stability of triazinone-based enzyme inhibitors?

- Methodological Answer : Fluorination (e.g., 6-fluoronaphthyl in 6m) reduces CYP450-mediated oxidation, increasing microsomal half-life (t₁/₂ > 120 min) . Morpholine derivatives (e.g., 9 in ) exhibit enhanced plasma stability due to hindered amide hydrolysis. Pharmacokinetic studies in mice show oral bioavailability (F = 65%) for lead compounds .

Q. How do annulation strategies expand the diversity of triazinone scaffolds?

- Methodological Answer : (3+3) annulations of α,β-unsaturated ketones with hydrazines yield fused heterocycles (e.g., thiazolo-triazinones) . For example, thiazolo[3,2-b]triazin-7-ones are synthesized via refluxing with N-(chloroacetyl)morpholine (24 hours, 80°C), followed by ethanol recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.